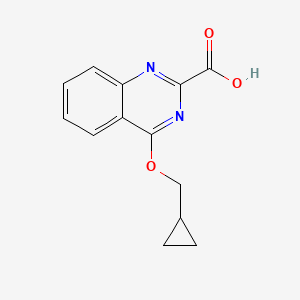![molecular formula C7H6BrNO3 B1528792 2-[(5-Bromopyridin-3-yl)oxy]acetic acid CAS No. 1344080-01-8](/img/structure/B1528792.png)
2-[(5-Bromopyridin-3-yl)oxy]acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The reactivity of brominated pyridines, such as 2-[(5-Bromopyridin-3-yl)oxy]acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Molecular Structure Analysis
The molecular weight of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid is 232.03 . The IUPAC name is [(5-bromo-3-pyridinyl)oxy]acetic acid . The InChI code is 1S/C7H6BrNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) .Chemical Reactions Analysis
The reactivity of brominated pyridines, such as 2-[(5-Bromopyridin-3-yl)oxy]acetic acid, has been extensively studied. For instance, 2-hydroxy-6-bromopyridine can be formed by reacting concentrated solutions of various acids with 2,6-dibromopyridine, indicating potential for diverse chemical transformations.Physical And Chemical Properties Analysis
The physical form of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid is a powder . It has a storage temperature of room temperature . The melting point is 134-135℃ .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Pharmaceutical Intermediates
Research on related bromopyridines and acetic acid derivatives highlights their importance in the synthesis of pharmaceuticals and pesticides. For instance, 5-bromo-2-nitropyridine is an intermediate in the synthesis of pharmaceutical and pesticide products. Such compounds are critical in the development of new drugs and agrochemicals due to their reactivity and ability to undergo various chemical transformations (L. Shi et al., 2022). This suggests that 2-[(5-Bromopyridin-3-yl)oxy]acetic acid could serve a similar role in the synthesis of complex molecules, potentially acting as a versatile building block for new chemical entities with pharmaceutical applications.
Diagnostic and Therapeutic Applications
Compounds with structural similarities to 2-[(5-Bromopyridin-3-yl)oxy]acetic acid have been utilized in diagnostic and therapeutic applications. For example, acetic acid has been used in medical diagnostics, such as during colposcopy to highlight abnormal areas in cervical cancer screening, suggesting a potential application of related compounds in enhancing diagnostic accuracy (R. Catarino et al., 2015). Similarly, the modification of acetic acid derivatives has been explored for therapeutic applications, indicating the possibility of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid derivatives being explored for their therapeutic potential.
Chemical Biology and Mechanistic Studies
Related research efforts have also focused on understanding the biochemical mechanisms of action of various compounds, which can inform the use of 2-[(5-Bromopyridin-3-yl)oxy]acetic acid in chemical biology studies. For example, studies on the metabolism of halothane, a compound metabolized into various acetic acid derivatives, have provided insights into drug metabolism and potential toxicities (E. N. Cohen et al., 1975). This highlights the potential of using 2-[(5-Bromopyridin-3-yl)oxy]acetic acid in mechanistic studies to explore biological pathways and the effects of metabolites on human health.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKFGLOWRULNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromopyridin-3-yl)oxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



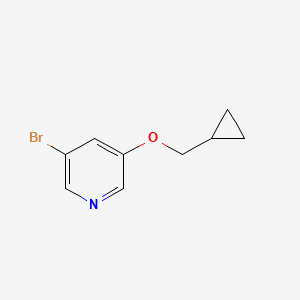
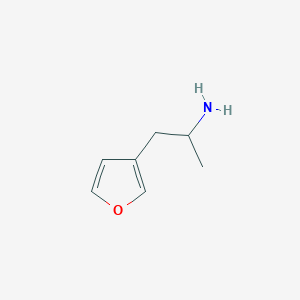
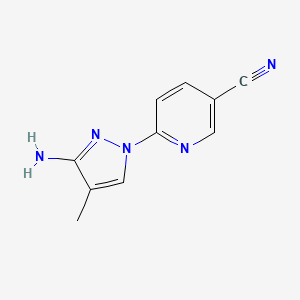
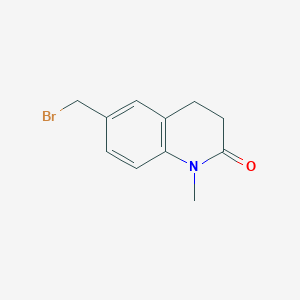
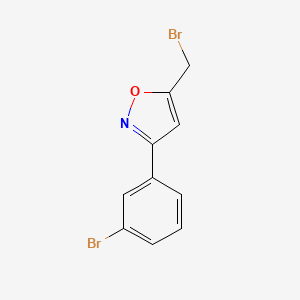
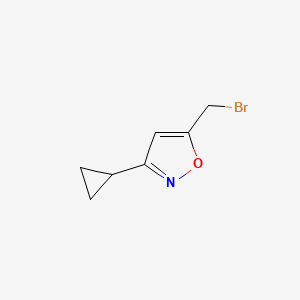

![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
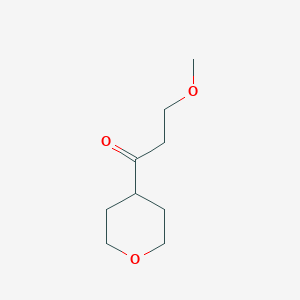
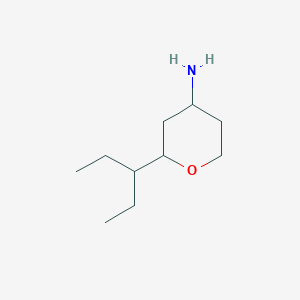

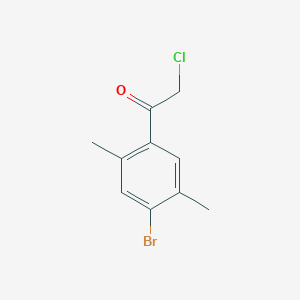
![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide](/img/structure/B1528730.png)
